N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are bicyclic compounds containing two nitrogen atoms in a six-membered ring, and they exhibit diverse biological activities, making them significant in medicinal chemistry. This compound features a sulfonamide group, which is known for its pharmaceutical applications, particularly as antibacterial agents.
The compound can be synthesized through various chemical reactions involving quinoxaline and piperazine derivatives. Research has indicated that quinoxaline derivatives can be modified to enhance their biological activity, particularly in areas such as anticonvulsant and anti-inflammatory applications .
N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide is classified as:
The synthesis of N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide typically involves multi-step synthetic pathways. Common methods include:
The synthesis can be monitored using techniques such as Thin Layer Chromatography (TLC) and confirmed through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
The molecular structure of N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide consists of:
Key structural data includes:
N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide can undergo various chemical reactions:
Reactions can be optimized by adjusting conditions such as temperature, solvent, and concentration to improve yields and selectivity.
The mechanism of action for N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide is primarily linked to its interaction with biological targets:
Experimental studies often involve evaluating the compound's efficacy in animal models to confirm its pharmacological effects .
N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide has potential applications in various scientific fields:
This compound exemplifies how modifications to heterocyclic structures can lead to novel pharmacological agents with specific therapeutic applications. Further research is warranted to explore its full potential in medicinal chemistry.
The structural architecture of N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide integrates three pharmacologically significant domains: a quinoxaline core for DNA intercalation and kinase modulation, a piperazine linker for conformational flexibility, and a sulfonamide group for targeted enzyme inhibition. Rational design prioritizes the strategic positioning of the sulfonamide at C-6 of the quinoxaline ring to optimize electronic effects and steric accessibility. Computational studies confirm that C-6 substitution maximizes hydrogen-bonding interactions with biological targets like carbonic anhydrase IX (CA IX), where the sulfonamide nitrogen coordinates the active-site zinc ion with a predicted binding energy (ΔGbind) of -8.2 kcal/mol .
Electronic modulation of the quinoxaline core profoundly influences reactivity and bioactivity. Electron-withdrawing substituents (e.g., -CN, -CF₃) at C-3 enhance electrophilic character, facilitating nucleophilic aromatic substitution (SNAr) for piperazine coupling. Conversely, electron-donating groups (e.g., -OCH₃) diminish SNAr efficiency but improve metabolic stability. The N,N-diethylsulfonamide moiety balances lipophilicity (clogP ≈ 2.8) and solubility, adhering to Lipinski’s guidelines for drug-like properties [6].
Table 1: Electronic Effects of Quinoxaline C-3 Substituents on SNAr Reactivity
C-3 Substituent | Hammett Constant (σ) | Relative SNAr Rate (krel) |
---|---|---|
-CN | +0.66 | 8.5 |
-CF₃ | +0.54 | 6.2 |
-H | 0.00 | 1.0 (reference) |
-OCH₃ | -0.27 | 0.3 |
Synthesis follows a three-component modular strategy: (1) quinoxaline sulfonyl chloride preparation, (2) nucleophilic addition of diethylamine, and (3) SNAr with N-phenylpiperazine. The pivotal step involves C-2 halogenation of 6-sulfonamidoquinoxaline to enable piperazine coupling. Key methodologies include:
Table 2: Optimization of Piperazine-Quinoxaline Coupling
Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 120 | 12 | 75 |
Cs₂CO₃ | DMF | 120 | 8 | 82 |
Et₃N | Toluene | 110 | 24 | 45 |
K₂CO₃ | DMSO | 150 | 6 | 78 |
Cs₂CO₃ | NMP | 150 | 4 | 85 |
Transition-metal catalysis enables direct C–H functionalization, circumventing pre-halogenation steps. Palladium-catalyzed sulfonamidation leverages Pd(OAc)₂ (5 mol%) with XantPhos as a ligand to couple quinoxaline-6-sulfonyl chloride with diethylamine in dioxane at 100°C (70% yield). Copper(I) iodide (10 mol%) with 1,10-phenanthroline facilitates Ullmann-type coupling for piperazine installation, though competing N-arylation reduces yields to 60% [5].
Recent advances employ photoredox catalysis for sulfonamide N-functionalization. Ru(bpy)₃Cl₂ under blue LED irradiation generates sulfamoyl radicals from sulfonyl chlorides, enabling addition to electron-deficient quinoxalines. This method achieves 65% yield for N,N-diethylsulfonamide formation but requires optimization for scale-up [6].
Microwave-assisted synthesis significantly accelerates SNAr kinetics. Piperazine coupling under microwave irradiation (150°C, 30 min) achieves 88% yield versus 75% via conventional heating (12h). Solvent screening identifies N-methylpyrrolidone (NMP) as optimal due to its high dielectric constant (ε = 32) and thermal stability [7].
Patent routes emphasize scalability and regioselectivity. WO2016180537A1 prioritizes late-stage sulfonylation: quinoxaline halogenation → piperazine coupling → sulfonamide formation. This sequence minimizes side reactions during high-temperature steps, achieving 68% overall yield. Crucially, C-2 chlorination precedes sulfonylation to prevent Pd-catalyst poisoning [5].
US7879872B2 employs a one-pot tandem process: 2,6-dichloroquinoxaline undergoes sequential N-phenylpiperazine coupling (C-2) and diethylamine sulfonamidation (C-6) without intermediate isolation. While operationally simpler (60% yield), regioselectivity depends on stoichiometric control (1.0 eq piperazine, 1.1 eq diethylamine) [7].
CA2529873A1 adopts an early-stage sulfonamide strategy: quinoxaline-6-sulfonamide synthesis → C-2 chlorination → piperazine coupling. Although this route facilitates purification after sulfonylation, the chlorination step risks sulfonamide oxidation, reducing yields to 50–55% [2].
Table 3: Patent Comparison for Key Synthetic Steps
Patent | Synthetic Sequence | Overall Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
WO2016180537A1 | Halogenation → Piperazine → Sulfonamidation | 68 | >99 | No metal catalysts, high regioselectivity |
US7879872B2 | One-pot tandem coupling | 60 | 95 | Reduced processing time |
CA2529873A1 | Sulfonamidation → Halogenation → Piperazine | 55 | 98 | Early crystallization point |
CAS No.: 1467093-03-3
CAS No.: 1164-45-0
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: